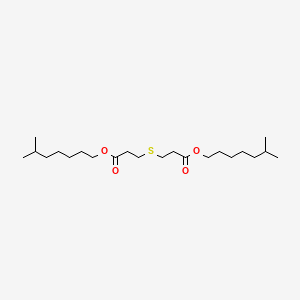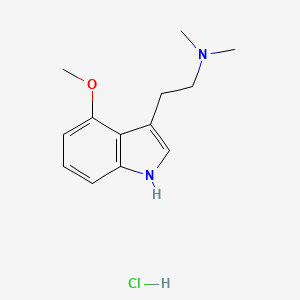
n,n-Dimethyl-4-methoxytryptamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Dimethyl-4-methoxytryptamine hydrochloride: is a synthetic compound belonging to the tryptamine class of chemicals. Tryptamines are known for their psychoactive properties and are structurally related to the neurotransmitter serotonin. This compound is a derivative of n,n-dimethyltryptamine (DMT), which is a well-known hallucinogenic substance. The addition of a methoxy group at the 4-position of the indole ring modifies its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-methoxytryptamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
Alkylation: The indole is then alkylated using dimethylamine to introduce the dimethylamino group at the nitrogen atom.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Processing: Large reactors are used to carry out the alkylation and hydrochloride formation steps.
Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Dimethyl-4-methoxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Simpler amines and partially reduced intermediates.
Substitution Products: Halogenated or nitro-substituted tryptamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n-Dimethyl-4-methoxytryptamine hydrochloride is used as a research tool to study the structure-activity relationships of tryptamines. It helps in understanding the effects of different substituents on the indole ring.
Biology: In biological research, this compound is used to investigate the role of serotonin receptors and their involvement in various physiological processes.
Medicine: The compound has potential therapeutic applications in the treatment of psychiatric disorders, although its use is primarily experimental at this stage.
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other tryptamine derivatives with potential therapeutic benefits.
Wirkmechanismus
n,n-Dimethyl-4-methoxytryptamine hydrochloride exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound’s mechanism of action involves agonism at these receptors, which results in the activation of downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
n,n-Dimethyltryptamine (DMT): A well-known hallucinogen with a similar structure but lacking the methoxy group.
5-Methoxy-n,n-Dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with a methoxy group at the 5-position.
Psilocybin: A naturally occurring tryptamine found in certain mushrooms, known for its psychedelic effects.
Uniqueness: n,n-Dimethyl-4-methoxytryptamine hydrochloride is unique due to the presence of the methoxy group at the 4-position, which alters its pharmacological profile compared to other tryptamines. This modification can lead to differences in receptor binding affinity and overall effects on the central nervous system.
Eigenschaften
Molekularformel |
C13H19ClN2O |
|---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |
InChI-Schlüssel |
VOXMSUDPLHGAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


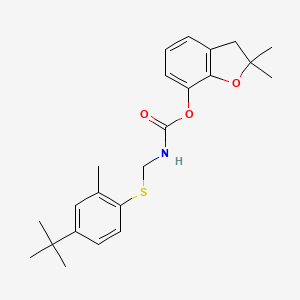
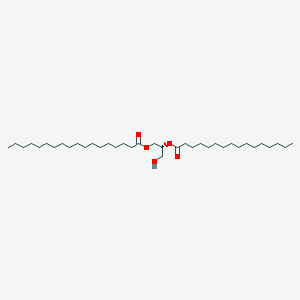
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)
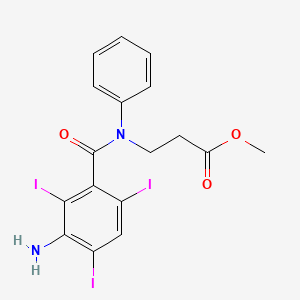
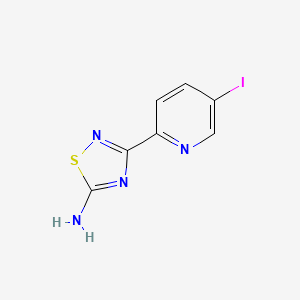
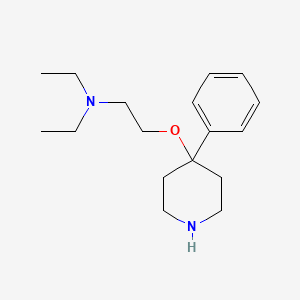
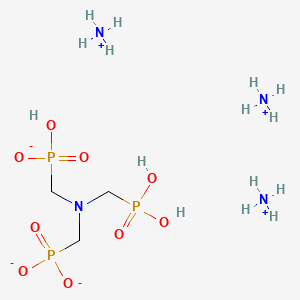
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
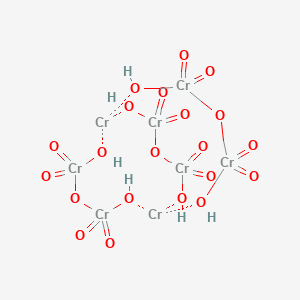
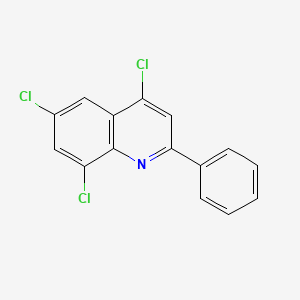
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
